

Spectroscopic Analysis of Disperse Orange 25: A Technical Guide

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Compound of Interest

Compound Name: Disperse orange 25

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This technical guide provides an in-depth analysis of the spectroscopic properties of **Disperse Orange 25** (C.I. 11227), a monoazo dye. The document details the theoretical and practical aspects of its characterization using Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This guide is intended to serve as a comprehensive resource for the identification, characterization, and quality control of **Disperse Orange 25** in various research and development applications.

Introduction

Disperse Orange 25, with the chemical name 3-((4-((4-nitrophenyl)diazenyl)phenyl)(ethyl)amino)propanenitrile, is a synthetic dye belonging to the azo class of compounds. Its molecular structure, characterized by the presence of an azo (-N=N-) chromophore connecting two aromatic rings, is responsible for its distinct orange color. Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of such organic molecules. This guide presents a detailed summary of the spectroscopic data for **Disperse Orange 25** and provides standardized experimental protocols for obtaining these spectra.

Data Presentation

The following tables summarize the key quantitative data obtained from the UV-Vis, FTIR, and NMR analysis of **Disperse Orange 25**.

UV-Visible Spectroscopy

The UV-Vis absorption spectrum of **Disperse Orange 25** is characterized by strong absorption bands in both the UV and visible regions, corresponding to $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within the conjugated system. The position of the absorption maximum (λ_{max}) is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.

Solvent	Dielectric Constant (ϵ)	λ_{max} (nm)	Reference
Water	80.1	~460	Estimated
Dimethyl Sulfoxide (DMSO)	46.7	~475	Estimated
Ethanol	24.5	468	[1]
Acetone	20.7	457	[2]
Chloroform	4.8	~450	Estimated
n-Hexane	1.9	~430	Estimated

Note: Due to the limited availability of a systematic study on the solvatochromism of **Disperse Orange 25**, some λ_{max} values are estimated based on the known behavior of similar azo dyes.

One source also reports a λ_{max} at 235 nm, which can be attributed to the $\pi \rightarrow \pi^*$ transitions within the aromatic rings[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: No experimental NMR data for **Disperse Orange 25** was found in the reviewed literature. The following chemical shift assignments are predicted based on the analysis of structurally similar compounds, such as 4-((4-(diethylamino)phenyl)diazenyl)benzonitrile and N,N-bis(cyanoethyl)aniline, and general principles of NMR spectroscopy.

2.2.1. ^1H NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.3	d	2H	Protons ortho to -NO ₂
~7.9	d	2H	Protons meta to -NO ₂
~7.8	d	2H	Protons ortho to azo group
~6.8	d	2H	Protons meta to azo group
~3.7	q	2H	-N-CH ₂ -CH ₃
~3.6	t	2H	-N-CH ₂ -CH ₂ -CN
~2.7	t	2H	-CH ₂ -CN
~1.2	t	3H	-N-CH ₂ -CH ₃

2.2.2. ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ , ppm)	Assignment
~155	C-N (aromatic)
~148	C-NO ₂
~145	C-N=N
~125	Aromatic CH
~123	Aromatic CH
~118	-CN
~112	Aromatic CH
~48	-N-CH ₂ -CH ₂ -CN
~45	-N-CH ₂ -CH ₃
~18	-CH ₂ -CN
~12	-CH ₃

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **Disperse Orange 25** reveals the presence of its key functional groups through their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3100-3000	C-H stretch	Aromatic
~2970-2850	C-H stretch	Aliphatic (CH ₂ , CH ₃)
~2250	C≡N stretch	Nitrile
~1600	C=C stretch	Aromatic
~1580	N=N stretch	Azo
~1520 & ~1340	N-O asymmetric & symmetric stretch	Nitro (-NO ₂)
~1300	C-N stretch	Aromatic amine
~850	C-H out-of-plane bend	p-disubstituted benzene

Experimental Protocols

UV-Vis Spectroscopy

Objective: To determine the absorption maxima (λ_{max}) of **Disperse Orange 25** in a given solvent.

Materials:

- **Disperse Orange 25** powder
- Spectroscopic grade solvents (e.g., ethanol, acetone, DMSO)
- Volumetric flasks (10 mL, 100 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Stock Solution Preparation:** Accurately weigh approximately 10 mg of **Disperse Orange 25** and dissolve it in 100 mL of the chosen solvent to prepare a stock solution of known concentration.
- **Working Solution Preparation:** Dilute the stock solution with the same solvent to obtain a working solution with an absorbance in the range of 0.5 - 1.5 AU.
- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument with the solvent.
- **Sample Measurement:** Rinse the cuvette with the working solution of **Disperse Orange 25**, then fill it and place it in the spectrophotometer.
- **Spectrum Acquisition:** Scan the sample across the desired wavelength range (e.g., 200-800 nm).
- **Data Analysis:** Identify the wavelength of maximum absorbance (λ_{max}).

NMR Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra of **Disperse Orange 25** for structural elucidation.

Materials:

- **Disperse Orange 25** powder (5-10 mg for ^1H , 20-50 mg for ^{13}C)
- Deuterated solvent (e.g., DMSO- d_6 , CDCl_3)
- NMR tubes
- Pipettes
- Vortex mixer (optional)
- NMR spectrometer

Procedure:

- **Sample Preparation:** Accurately weigh the required amount of **Disperse Orange 25** and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- **Transfer to NMR Tube:** Using a pipette, transfer the solution to an NMR tube. Ensure there are no solid particles.
- **Instrument Setup:** Place the NMR tube in the spectrometer's spinner and insert it into the magnet.
- **Locking and Shimming:** Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- **^1H NMR Acquisition:** Set the appropriate parameters for the ^1H NMR experiment (e.g., pulse angle, acquisition time, relaxation delay) and acquire the spectrum.
- **^{13}C NMR Acquisition:** Set the parameters for the ^{13}C NMR experiment (typically with proton decoupling) and acquire the spectrum. This will likely require a longer acquisition time than the ^1H spectrum.
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

Objective: To identify the functional groups present in **Disperse Orange 25**.

Materials:

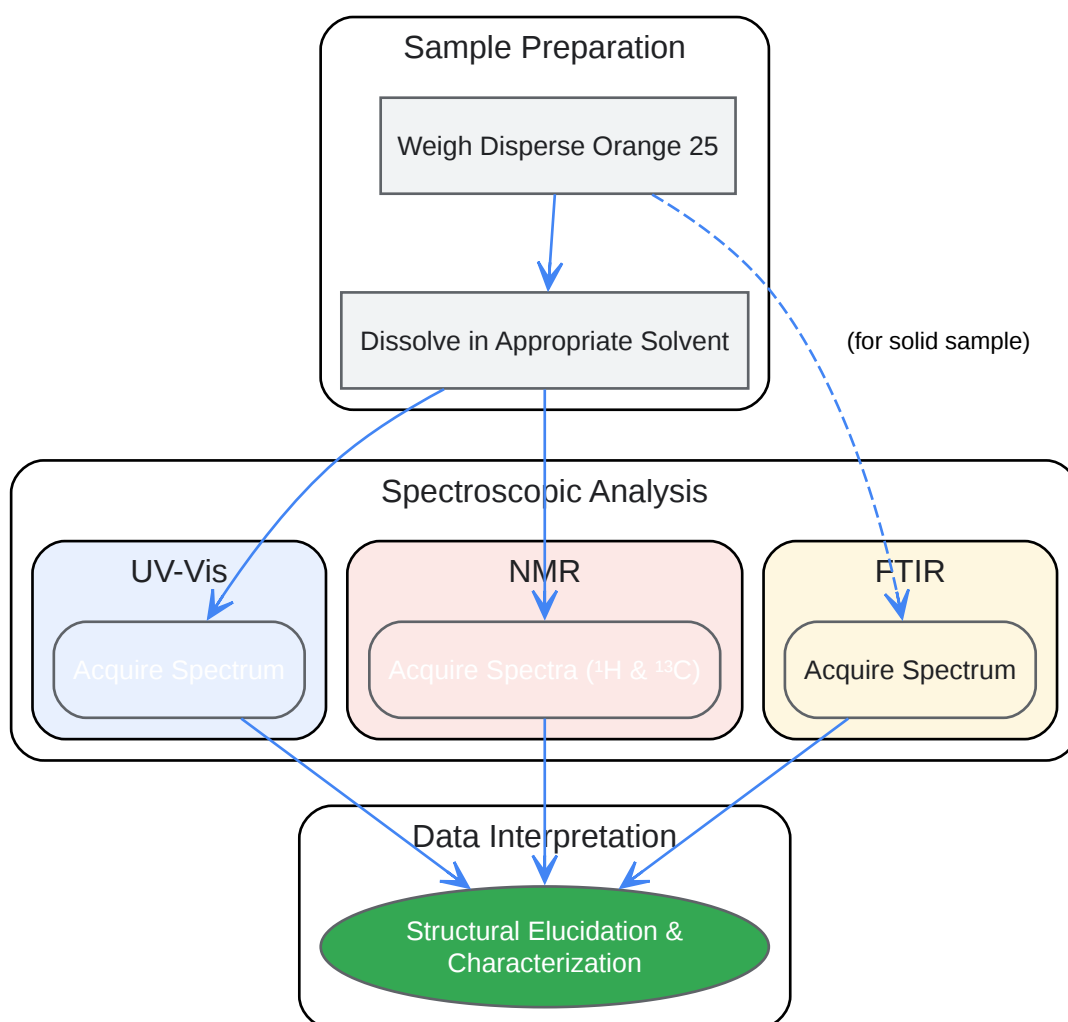
- **Disperse Orange 25** powder
- FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Isopropanol or acetone for cleaning

Procedure:

- **Instrument Setup:** Turn on the FTIR spectrometer and allow the source and detector to stabilize.
- **Background Spectrum:** Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- **Sample Placement:** Place a small amount of **Disperse Orange 25** powder onto the ATR crystal, ensuring it covers the crystal surface.
- **Apply Pressure:** Use the ATR's pressure clamp to ensure good contact between the sample and the crystal.
- **Spectrum Acquisition:** Collect the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm^{-1}). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **Disperse Orange 25**.



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General workflow for spectroscopic analysis.

This diagram outlines the key stages from sample preparation to data interpretation for the comprehensive spectroscopic characterization of **Disperse Orange 25**. The process begins with careful sample preparation, followed by data acquisition using UV-Vis, NMR, and FTIR techniques. The final step involves the interpretation of the collected spectra to elucidate the molecular structure and properties of the dye.

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